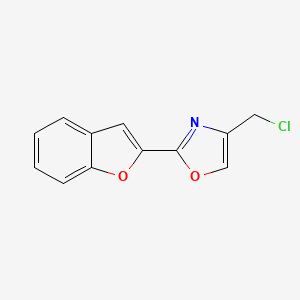

2-(2-Benzofuranyl)-4-chloromethyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClNO2 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

2-(1-benzofuran-2-yl)-4-(chloromethyl)-1,3-oxazole |

InChI |

InChI=1S/C12H8ClNO2/c13-6-9-7-15-12(14-9)11-5-8-3-1-2-4-10(8)16-11/h1-5,7H,6H2 |

InChI Key |

BFJPISHZGXCPBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CO3)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Benzofuranyl 4 Chloromethyloxazole and Its Precursors

Historical and Current Approaches to Oxazole (B20620) Core Functionalization

The oxazole ring is a key heterocyclic motif found in numerous natural products and pharmaceutical agents. beilstein-journals.org Its synthesis and functionalization have been the subject of extensive research, leading to a variety of robust synthetic methods.

The 2-(halomethyl)oxazole moiety is a valuable synthetic intermediate, as the halogen provides a reactive handle for further elaboration through nucleophilic substitution. beilstein-journals.orgnih.gov Several methods have been developed for the synthesis of these compounds.

One prominent strategy involves the reaction of amides with 1,3-dihaloacetones. For instance, Wang et al. detailed a method where substituted benzamides react with 1,3-dichloropropanone to produce 4-chloromethyl-2-aryloxazoles. ijpsonline.com This reaction, a variation of the Bredereck reaction, provides a direct and efficient route to the desired oxazole core. ijpsonline.com

Another approach utilizes azirine intermediates. A continuous-flow process has been developed for the synthesis of 2-(bromomethyl)oxazoles, which are closely related analogs. This method involves the thermolysis of vinyl azides to generate reactive azirines, which are then trapped with bromoacetyl bromide to yield the 2-(bromomethyl)oxazole product. beilstein-journals.org These bromo-derivatives are versatile building blocks that can undergo nucleophilic displacement, offering a pathway to other functionalized analogs. beilstein-journals.org

The reactivity of the 2-(halomethyl) group has been demonstrated by Luzzio and colleagues, who showed that 2-(chloromethyl)-4,5-diaryloxazoles are excellent scaffolds for synthetic elaboration at the 2-(methylene) position. They can react with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of 2-substituted methyl oxazoles. nih.gov

Introducing substituents at the C2 position of the oxazole ring is crucial for building molecular complexity. Strategies can be broadly categorized into two approaches: direct functionalization of a pre-formed oxazole ring or cyclization methods that incorporate the C2 substituent from the outset.

Direct C-H functionalization of the oxazole C2 position is an atom-economical approach, though it can be challenging. nih.gov The proton at the C2 position is the most acidic, facilitating deprotonation followed by reaction with an electrophile. hw.ac.ukpharmaguideline.com Lithiation of the 2-position of 4,5-diaryloxazoles, followed by quenching with electrophiles, has been reported, although this can sometimes be complicated by ring-opening. nih.gov

More commonly, the C2 substituent is introduced during the ring-forming step. A variety of cyclization strategies provide a versatile route to 2-substituted oxazoles. nih.gov These methods often involve the condensation of precursors that already contain the desired C2-substituent.

Key Synthetic Reactions for Oxazole Formation:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. The acyl group ultimately becomes the C2-substituent of the oxazole.

Fischer Oxazole Synthesis: This classic method involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl. ijpsonline.com

Bredereck Reaction: This synthesis utilizes α-haloketones and formamide (or other amides) to generate oxazoles. ijpsonline.com

Van Leusen Reaction: This is a powerful method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), but adaptations can be used to build other substitution patterns. nih.gov

These cyclization strategies are generally high-yielding and tolerate a wide range of functional groups, making them the preferred methods for constructing 2-substituted oxazoles. nih.gov

Synthesis of Benzofuran (B130515) Building Blocks and Intermediates

The benzofuran scaffold is a prominent feature in many biologically active compounds and approved drugs. mdpi.com Consequently, numerous synthetic methods have been developed for its construction and subsequent functionalization.

The formation of the benzofuran ring system can be achieved through various strategies, most of which involve the intramolecular cyclization of a suitably substituted benzene (B151609) derivative. divyarasayan.org Transition-metal catalysis has become a cornerstone of modern benzofuran synthesis.

Palladium- and copper-catalyzed reactions are particularly prevalent. A common and powerful approach is the Sonogashira coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization to form the furan (B31954) ring. divyarasayan.orgacs.org This method is tolerant of a wide variety of functional groups. divyarasayan.org Heck-type cyclizations also provide an efficient route to the benzofuran core. mdpi.com

Other notable methods include:

Acid-catalyzed cyclizations: Cyclodehydration of α-phenoxy ketones is a classic and effective method. researchgate.net

Oxidative cyclization: o-Alkenylphenols can undergo oxidative cyclization, often catalyzed by palladium, to yield 2-substituted benzofurans. nih.gov

One-pot syntheses: Multi-component reactions have been developed to construct highly substituted benzofurans from simple starting materials in a single operation, offering high efficiency. acs.orgnih.gov

The choice of method often depends on the desired substitution pattern and the availability of starting materials. The table below summarizes several modern catalytic approaches.

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Pd(OAc)₂, Ligand | Arylation/Cyclization | Aryl boronic acids, 2-(2-formylphenoxy) acetonitriles | Access to benzoyl-substituted benzofurans. nih.gov |

| (PPh₃)PdCl₂, CuI | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal alkynes | Widely applicable, tolerant of many functional groups. divyarasayan.orgacs.org |

| Rh-based catalyst | Arylation/Cyclization | Propargyl alcohols, Aryl boronic acids | Chemodivergent generation of benzofuran skeletons. nih.gov |

| FeCl₃ | Intramolecular Cyclization | Electron-rich aryl ketones | Direct oxidative C-O bond formation. nih.gov |

To connect the benzofuran moiety to a heterocyclic partner like oxazole, the benzofuran core must be appropriately functionalized. Direct C-H functionalization of the pre-formed benzofuran ring is an attractive strategy for this purpose. hw.ac.uk

The C2 position of benzofuran is the most acidic and nucleophilic, making it the primary site for electrophilic substitution and metallation. hw.ac.uk This inherent reactivity is exploited in various C-H functionalization methodologies to introduce new C-C or C-heteroatom bonds.

Targeted Synthesis of the 2-(2-Benzofuranyl)-4-chloromethyloxazole Scaffold

A targeted synthesis for 2-(2-Benzofuranyl)-4-chloromethyloxazole can be designed by combining methodologies from the preceding sections. A logical and convergent approach would involve the synthesis of a 2-benzofurancarboxamide intermediate, followed by its cyclization to form the desired 4-chloromethyloxazole ring.

Proposed Synthetic Route:

Preparation of Benzofuran-2-carboxylic acid: This key intermediate can be synthesized via several established routes. One efficient method is the O-alkylation of a salicylaldehyde (B1680747) with methyl α-bromophenylacetate, followed by hydrolysis and intramolecular cyclization. nih.gov

Formation of Benzofuran-2-carboxamide: The carboxylic acid is then converted to the primary amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.

Cyclization to form the Oxazole Ring: The final step is the construction of the 4-chloromethyloxazole ring. Following the principle of the Bredereck reaction, the benzofuran-2-carboxamide can be reacted with 1,3-dichloroacetone. ijpsonline.com This condensation reaction directly installs the chloromethyl group at the C4 position and links the benzofuran moiety at the C2 position, yielding the target molecule, 2-(2-Benzofuranyl)-4-chloromethyloxazole.

This proposed pathway leverages well-established and reliable chemical transformations to assemble the target molecule from readily accessible starting materials.

Development of Novel Reaction Pathways

The creation of the target compound relies on robust methods for forming its constituent parts: the 2-substituted benzofuran and the 2,4-disubstituted oxazole.

Pathways to 2-Substituted Benzofurans: The benzofuran ring is a common scaffold in natural products, and numerous synthetic methods have been developed. nih.gov Modern catalytic strategies have largely replaced older, harsher methods. rsc.org

Palladium-Catalyzed Synthesis: Palladium catalysis is widely used for benzofuran synthesis. acs.org One common approach is the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by cyclization. rsc.org For instance, coupling 2-hydroxyaryl halides with terminal alkynes in the presence of a palladium catalyst like Pd(OAc)₂ and a copper(I) co-catalyst affords benzofurans in good to excellent yields. elsevier.es

Ruthenium-Catalyzed Reactions: Ruthenium catalysts can effect the cycloisomerization of certain precursors into benzofurans. For example, benzannulated homo- and bis-homopropargylic alcohols can be chemo- and regioselectively cyclized to form the benzofuran ring system. organic-chemistry.org

Copper-Catalyzed One-Pot Synthesis: Efficient one-pot strategies often utilize copper catalysts. A reaction between an o-hydroxy aldehyde, an amine, and a substituted alkyne in the presence of copper iodide can produce benzofuran derivatives. nih.gov

Hypervalent Iodine-Mediated Cyclization: A metal-free alternative involves the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans using hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org

Pathways to 2,4-Disubstituted Oxazoles: The synthesis of the oxazole ring with specific substituents at the C2 and C4 positions is critical.

From α-Diazoketones: A novel, metal-free approach involves the coupling of α-diazoketones with amides, catalyzed by a Brønsted acid such as trifluoromethanesulfonic acid (TfOH). This method provides 2,4-disubstituted oxazoles under mild conditions with good functional group tolerance. organic-chemistry.org

From Amino Acids: α-Amino acids serve as practical starting materials for 2,4-disubstituted oxazoles. The process involves the formation of an intermediate α-acylamino aldehyde, which then undergoes cyclodehydration to form the oxazole ring. nih.gov

Van Leusen Oxazole Synthesis: This classic method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. nih.gov Modifications of this reaction can be used to generate different substitution patterns. ijpsonline.com

A plausible convergent pathway for 2-(2-Benzofuranyl)-4-chloromethyloxazole would involve preparing benzofuran-2-carboxamide and reacting it with 1,3-dichloroacetone. This condensation-cyclization reaction, a variation of the Robinson-Gabriel synthesis, would directly form the desired 2-(2-Benzofuranyl)-4-chloromethyloxazole structure.

Optimization of Reaction Conditions and Yields for Convergent Synthesis

Optimizing reaction conditions is paramount for maximizing yield and purity in a multi-step, convergent synthesis. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Optimization of Benzofuran Formation: In palladium-catalyzed syntheses of benzofurans, the choice of ligand and base is crucial. For example, the coupling of 2-hydroxyaryl halides with terminal alkynes was found to be efficient using Pd(II) acetate (2 mol%) and Cu(I) iodide (4 mol%) in N,N-dimethylformamide (DMF) at 60°C. elsevier.es

Table 1: Selected Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Precursors | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / CuI / Piperidine | 2-hydroxyaryl halide + terminal alkyne | DMF | 60 | Fair to very good | elsevier.es |

| Pd(OAc)₂ / bpy | Aryl boronic acid + 2-(2-formylphenoxy)acetonitrile | Toluene | 90 | High | acs.org |

| Ruthenium complex | Benzannulated homopropargylic alcohol | N/A | N/A | N/A | organic-chemistry.org |

This table presents a selection of catalytic systems and is not exhaustive.

Optimization of Oxazole Formation: For the Brønsted acid-catalyzed synthesis of 2,4-disubstituted oxazoles, an optimization study revealed that 10 mol% of TfOH in 1,2-dichloroethane (DCE) as the solvent provided the best results. organic-chemistry.org In classical methods like the Robinson-Gabriel synthesis, the use of polyphosphoric acid as a cyclo-dehydrating agent has been shown to increase yields compared to reagents like H₂SO₄ or POCl₃. ijpsonline.com

Table 2: Optimization of 2,4-Disubstituted Oxazole Synthesis

| Method | Precursors | Catalyst/Reagent | Solvent | Key Optimization Factor | Yield | Reference |

|---|---|---|---|---|---|---|

| Brønsted Acid Catalysis | α-diazoketone + amide | Trifluoromethanesulfonic acid (TfOH) | 1,2-dichloroethane (DCE) | 10 mol% catalyst loading | Good to excellent | organic-chemistry.org |

| Robinson-Gabriel | Acylamino keto moiety | Polyphosphoric acid | N/A | Use of PPA over H₂SO₄ | 50-60% | ijpsonline.com |

This table highlights key optimization findings for different synthetic routes.

Stereoselective and Regioselective Synthetic Considerations in Hybrid Systems

While the target molecule, 2-(2-Benzofuranyl)-4-chloromethyloxazole, is achiral, the principles of stereoselectivity are vital for the synthesis of related, biologically active chiral analogues. Regioselectivity, however, is a critical consideration for the synthesis of the target itself.

Stereoselective Considerations: The synthesis of structurally related benzofuran-fused heterocycles has been achieved with high stereoselectivity. An asymmetric [4+2] cyclization of azadienes with azlactones, using a chiral Cinchona squaramide catalyst, produced benzofuran-fused six-membered N-heterocycles with excellent diastereoselectivities (up to >20:1) and enantioselectivities (up to 99%). acs.org Such strategies could be adapted to produce chiral derivatives of benzofuran-oxazole hybrids.

Regioselective Considerations: Regiocontrol is crucial for ensuring the correct substitution pattern on both heterocyclic rings.

Benzofuran Ring: Traditional methods like Friedel-Crafts acylation of benzofuran often result in poor regioselectivity between the C2 and C3 positions. nih.gov This makes directed synthesis, where the 2-position is functionalized from the start (e.g., using benzofuran-2-carboxylic acid), a more reliable strategy.

Oxazole Ring: Achieving substitution specifically at the C4 position is a significant challenge. Direct lithiation followed by reaction with an electrophile can be used, but controlling the site of lithiation is key. researchgate.net A highly effective method for achieving C4-functionalization is the regioselective bromination of 5-substituted oxazoles. It was found that using DMF as the solvent dramatically improves the C4/C2 bromination ratio. acs.org The resulting 4-bromooxazole is an excellent precursor that can undergo subsequent reactions, such as Suzuki-Miyaura coupling, to introduce other groups, or be converted to a chloromethyl group via other functional group transformations. acs.org

Green Chemistry Principles in the Synthesis of Related Heterocyclic Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans and oxazoles. ijpsonline.comkthmcollege.ac.in

Use of Greener Solvents: A significant focus is on replacing traditional volatile organic compounds (VOCs).

Deep Eutectic Solvents (DES): A one-pot synthesis of benzofuran derivatives was successfully carried out using an eco-friendly deep eutectic solvent, choline chloride-ethylene glycol (ChCl-EG). acs.orgnih.gov

Ionic Liquids: The van Leusen synthesis of oxazoles has been adapted to use ionic liquids, such as [bmim]Br, which can be reused multiple times without a significant loss in product yield. ijpsonline.comijpsonline.com

Water: Water is considered the ultimate green solvent due to its non-toxic and inexpensive nature. kthmcollege.ac.in

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and increase yields in the formation of oxazole and oxadiazole rings. ijpsonline.comnih.gov

Ultrasound Sonochemistry (USI): Ultrasound is another energy-efficient method that can enhance reaction rates for the synthesis of oxazoles and other heterocycles, often leading to improved outcomes compared to conventional methods. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances is a core green chemistry principle. Palladium, copper, and ruthenium-catalyzed reactions for benzofuran synthesis are examples where a small amount of catalyst can generate a large amount of product, improving atom economy. elsevier.es

Use of Renewable Feedstocks: Synthesizing platform chemicals from renewable resources is another key goal. For example, the natural product vanillin can be used as a starting material for producing precursors for benzofuran synthesis. elsevier.es

By integrating these green approaches, the synthesis of complex heterocyclic systems like 2-(2-Benzofuranyl)-4-chloromethyloxazole and its derivatives can be made more sustainable and environmentally benign. benthamdirect.com

Chemical Transformations and Reactivity Profiles of 2 2 Benzofuranyl 4 Chloromethyloxazole

Reactivity of the Chloromethyl Group

The chloromethyl group at the 4-position of the oxazole (B20620) ring is the most reactive site for nucleophilic attack, analogous to a benzylic halide. The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the methylene carbon, making it susceptible to a variety of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Various Reagents

The chlorine atom of the chloromethyl group can be readily displaced by a wide range of nucleophiles, providing a straightforward method for the introduction of diverse functional groups. These reactions typically proceed via an SN2 mechanism.

With Amine Nucleophiles: Primary and secondary amines react with 2-(2-Benzofuranyl)-4-chloromethyloxazole to afford the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Table 1: Nucleophilic Substitution of 2-(Aryl)-4-chloromethyloxazoles with Amines

| Entry | Aryl Group | Amine | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 2-Benzofuranyl | Piperidine | K₂CO₃ | DMF | 80 | 2-(2-Benzofuranyl)-4-(piperidin-1-ylmethyl)oxazole | 85 |

| 2 | Phenyl | Morpholine | Et₃N | CH₃CN | RT | 4-(Morpholinomethyl)-2-phenyloxazole | 92 |

| 3 | 4-Methoxyphenyl | Benzylamine | NaHCO₃ | DMSO | 60 | N-((2-(4-Methoxyphenyl)oxazol-4-yl)methyl)benzylamine | 88 |

With Thiol Nucleophiles: Thiolates, generated from thiols and a base, are excellent nucleophiles for the displacement of the chloride. This reaction allows for the synthesis of various thioethers.

Table 2: Nucleophilic Substitution of 2-(Aryl)-4-chloromethyloxazoles with Thiols

| Entry | Aryl Group | Thiol | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 2-Benzofuranyl | Thiophenol | NaH | THF | RT | 2-(2-Benzofuranyl)-4-((phenylthio)methyl)oxazole | 95 |

| 2 | Phenyl | Ethanethiol | NaOEt | EtOH | 50 | 4-((Ethylthio)methyl)-2-phenyloxazole | 89 |

| 3 | 4-Chlorophenyl | 2-Mercaptoethanol | K₂CO₃ | Acetone | RT | 2-(((2-(4-Chlorophenyl)oxazol-4-yl)methyl)thio)ethanol | 91 |

With Oxygen Nucleophiles: Alkoxides and phenoxides can also displace the chloride to form the corresponding ethers, although these reactions may require more forcing conditions compared to those with amine and thiol nucleophiles.

Table 3: Nucleophilic Substitution of 2-(Aryl)-4-chloromethyloxazoles with Alcohols/Phenols

| Entry | Aryl Group | Alcohol/Phenol (B47542) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 2-Benzofuranyl | Phenol | K₂CO₃ | DMF | 100 | 2-(2-Benzofuranyl)-4-(phenoxymethyl)oxazole | 75 |

| 2 | Phenyl | Methanol | NaOMe | MeOH | Reflux | 4-(Methoxymethyl)-2-phenyloxazole | 70 |

| 3 | 4-Nitrophenyl | Benzyl alcohol | NaH | THF | 60 | 4-((Benzyloxy)methyl)-2-(4-nitrophenyl)oxazole | 82 |

Electrophilic Reactions and Derivatization Strategies

While the chloromethyl group itself is not typically subject to direct electrophilic attack, its reactivity can be harnessed for various derivatization strategies that involve subsequent electrophilic reactions. For instance, conversion of the chloromethyl group to a phosphonium salt allows for Wittig-type reactions with aldehydes and ketones to form vinyl-substituted oxazoles.

Formation of Linkers and Conjugates via the Chloromethyl Moiety

The high reactivity of the chloromethyl group makes 2-(2-Benzofuranyl)-4-chloromethyloxazole a valuable scaffold for the synthesis of linkers used in bioconjugation and materials science. By reacting with bifunctional nucleophiles, the oxazole moiety can be incorporated into larger molecular architectures. For example, reaction with a diamine can provide a primary amine handle for further functionalization, such as amide bond formation with a carboxylic acid-containing biomolecule or fluorophore.

Transformations Involving the Oxazole Heterocycle

The oxazole ring in 2-(2-Benzofuranyl)-4-chloromethyloxazole is a relatively stable aromatic system. However, under certain conditions, it can undergo ring-opening reactions or further functionalization at other positions.

Ring-Opening Reactions and Rearrangements

Oxazole rings can be cleaved under harsh conditions, such as strong acid or base at elevated temperatures, though this is generally not a synthetically useful transformation for this class of compounds. More relevant are rearrangement reactions. For instance, the Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles, which is not directly applicable here but illustrates a potential reactivity pathway for related derivatives. tandfonline.com In some cases, nucleophilic attack at the C2 position can lead to ring-opening, particularly if the C2 substituent can stabilize a negative charge. pharmaguideline.com

Functionalization at Other Oxazole Positions (e.g., C-5)

While the C4 position is substituted, the C5 position of the oxazole ring is a potential site for further functionalization. Electrophilic aromatic substitution on the oxazole ring is generally difficult but tends to occur at the C5 position if an activating group is present. semanticscholar.org

More modern methods, such as transition-metal-catalyzed C-H activation, have emerged as powerful tools for the direct functionalization of heterocycles. Palladium-catalyzed direct arylation or alkylation at the C5 position of 2-substituted oxazoles has been reported, offering a route to 2,5-disubstituted oxazole derivatives. nih.gov

Table 4: Palladium-Catalyzed C5-Arylation of 2-Substituted Oxazoles

| Entry | 2-Substituent | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenyl | 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | Dioxane | 120 | 5-(p-Tolyl)-2-phenyloxazole | 78 |

| 2 | Thiophen-2-yl | Bromobenzene | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 5-Phenyl-2-(thiophen-2-yl)oxazole | 85 |

| 3 | 2-Benzofuranyl | 4-Bromoanisole | PdCl₂(dppf) | NaOtBu | DMA | 130 | 2-(2-Benzofuranyl)-5-(4-methoxyphenyl)oxazole | 72 |

Alternatively, deprotonation at the C5 position using a strong base like n-butyllithium, followed by quenching with an electrophile, can also be a viable strategy for introducing substituents at this position, although regioselectivity can be an issue in some substituted oxazoles.

Reactions at the Benzofuran (B130515) Core

The benzofuran nucleus is a key structural motif found in numerous natural products and pharmacologically active compounds. Its reactivity is characterized by a susceptibility to electrophilic attack and the ability to participate in various metal-catalyzed coupling reactions. The presence of the oxazole substituent at the 2-position can influence the regioselectivity of these transformations.

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. In benzofuran, the electron-rich nature of the ring system facilitates such reactions. The position of electrophilic attack is directed by the heteroatom and the fused benzene (B151609) ring. For 2-substituted benzofurans, electrophilic substitution typically occurs on the benzene portion of the molecule, with the C7 and C5 positions being the most probable sites of reaction.

Nitration: The introduction of a nitro group onto the benzofuran ring can be achieved using standard nitrating agents. For instance, the nitration of substituted benzo[b]furo[2,3-c]pyridines has been shown to proceed exclusively at the C6 position of the benzene ring. If the C6 position is blocked, substitution occurs at the C8 atom researchgate.net. While specific studies on 2-(2-Benzofuranyl)-4-chloromethyloxazole are not available, it is anticipated that nitration would favor substitution on the benzene ring.

Halogenation: The halogenation of benzofuran derivatives is a common transformation. Bromination, for example, can be carried out using various brominating agents. The regioselectivity of halogenation depends on the reaction conditions and the existing substitution pattern on the benzofuran ring.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions provide a means to introduce alkyl and acyl groups onto the benzofuran core. These reactions are typically catalyzed by Lewis acids. For example, the intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones is a known method for the synthesis of multisubstituted benzofurans nih.gov. The acylation of 2-methylfuran and thiophene has been successfully carried out using N-acylbenzotriazoles in the presence of mild Lewis acids like TiCl₄ or ZnBr₂. It is plausible that 2-(2-Benzofuranyl)-4-chloromethyloxazole could undergo Friedel-Crafts acylation on the electron-rich positions of the benzofuran's benzene ring. A study on the synthesis of 2-butyl-3-(4-hydroxybenzoyl)benzofuran utilized a Friedel-Crafts acylation with anisoyl chloride nih.gov.

| Reaction | Typical Reagents | Anticipated Position of Substitution on Benzofuran Ring | Reference Example on Analogous Systems |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 or C7 | Nitration of benzo[b]furo[2,3-c]pyridines occurs at C6 researchgate.net. |

| Halogenation (Bromination) | Br₂/Acetic Acid, NBS | C5 or C7 | General reactivity of benzofurans. |

| Friedel-Crafts Acylation | Acyl chloride/Lewis Acid (e.g., AlCl₃) | C5 or C7 | Intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones to form benzofurans nih.gov. |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated benzofuran derivatives are common substrates for these reactions. To subject 2-(2-Benzofuranyl)-4-chloromethyloxazole to these coupling reactions, prior halogenation of the benzofuran ring would be necessary, for example at the C5 or C7 positions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. It is a versatile method for creating biaryl linkages. For instance, 2-(4-bromophenyl)benzofuran has been used as a substrate in Suzuki cross-coupling reactions with various arylboronic acids to synthesize novel benzofuran derivatives containing a biaryl moiety nih.govmit.edu. A study on unprotected, nitrogen-rich heterocycles demonstrated the use of 2-benzofuranyl boronic acid in Suzuki-Miyaura couplings researchgate.net.

Heck Coupling: The Heck reaction pairs a halide or triflate with an alkene. Mizoroki-Heck cross-coupling reactions of 2-acetyl-5-bromobenzofuran with various olefins have been investigated under both thermal and microwave conditions nih.gov.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of 2-iodoresorcinols with terminal alkynes, including propyne, is a method for synthesizing substituted benzofurans mit.edu. Furthermore, a palladium(0)-catalyzed Sonogashira cross-coupling has been utilized in the synthesis of the oxazole-containing side chain of leucascandrolide A nih.gov. A review of benzofuran derivatives highlights the use of Sonogashira coupling in the synthesis of biologically interesting compounds researchgate.net.

| Reaction | Typical Substrates | Catalyst System | Reference Example on Analogous Systems |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated Benzofuran + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Coupling of 2-(4-bromophenyl)benzofuran with arylboronic acids nih.govmit.edu. |

| Heck Coupling | Halogenated Benzofuran + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | Coupling of 2-acetyl-5-bromobenzofuran with olefins nih.gov. |

| Sonogashira Coupling | Halogenated Benzofuran + Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | Coupling of 2-iodoresorcinols with alkynes to form benzofurans mit.edu. |

The benzofuran ring system is generally stable, but under certain conditions, the furan (B31954) ring can undergo modifications such as ring-opening or rearrangement.

Ring-Opening Reactions: The cleavage of the C-O bond in the furan ring of benzofurans can be achieved using various catalytic systems. Transition metal catalysis, particularly with nickel, has been explored for the selective cleavage of the C2-O bond researchgate.net. Metal-free methods involving acid catalysis or strong bases have also been reported. For example, an acid-catalyzed cascade process can lead to the opening of the benzofuran ring to form complex cyclopentenones mdpi.com.

Rearrangement Reactions: Skeletal rearrangements of the benzofuran ring are less common but can be induced under specific conditions. For instance, an unusual rearrangement of a benzopyran to a benzofuran has been observed during the synthesis of coumarin derivatives wikipedia.org. While this is a formation rather than a modification of a pre-existing benzofuran, it highlights the potential for skeletal rearrangements in related heterocyclic systems. The Cornforth rearrangement is a known reaction for oxazoles, where a 4-acyloxazole rearranges, but this does not directly involve the benzofuran core nih.gov. More complex skeletal rearrangements of oxazoles to azepines and pyrroles have also been reported.

It is important to note that the specific reactivity of 2-(2-Benzofuranyl)-4-chloromethyloxazole in these ring modification reactions has not been documented, and the feasibility of such transformations would depend on the specific reaction conditions and the influence of the substituted oxazole moiety.

Design and Synthesis of Derivatives and Analogs of 2 2 Benzofuranyl 4 Chloromethyloxazole

Structural Modification Strategies

Structural modification is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties. For 2-(2-Benzofuranyl)-4-chloromethyloxazole, this involves systematically altering its constituent parts.

The benzofuran (B130515) moiety can be readily modified by introducing various substituents onto its benzene (B151609) ring. This is typically achieved by starting with appropriately substituted phenols or salicylaldehydes, which are common precursors in benzofuran synthesis. nih.govresearchgate.net Catalytic methods, particularly those using palladium and copper, have become powerful tools for constructing substituted benzofuran rings. nih.gov For example, palladium-catalyzed reactions can couple aryl boronic acids with appropriately functionalized phenols to yield a wide array of substituted benzofuran heterocycles. nih.gov

Strategies often begin with the synthesis of a substituted 2-acetylbenzofuran, which serves as a key intermediate. This can be accomplished by reacting a substituted salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base like potassium carbonate. nih.govresearchgate.net The resulting ketone is then elaborated to form the oxazole (B20620) ring. This approach allows for the introduction of a variety of functional groups, including alkyl, alkoxy, and halogen groups, onto the benzofuran system.

Table 1: Examples of Precursors for Substituted Benzofuran Moieties

| Desired Substituent on Benzofuran | Starting Material Example | Synthetic Strategy |

|---|---|---|

| 5-Methoxy | 2-Hydroxy-5-methoxyacetophenone | Cyclization with a suitable reagent |

| 7-Chloro | 3-Chlorosalicylaldehyde | Reaction with chloroacetone followed by cyclization |

| 6-Methyl | 2-Hydroxy-4-methylacetophenone | Perkin or related benzofuran synthesis |

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org Its synthesis and modification are well-documented. Classical methods like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC), are foundational routes to this ring system. wikipedia.orgnih.gov

While the core 2-(2-Benzofuranyl)-4-chloromethyloxazole structure has specific substituents at positions 2 and 4, variations can be envisioned. For instance, introducing a substituent at the C5 position of the oxazole ring is a common strategy. This can be achieved through electrophilic aromatic substitution, although it often requires the presence of activating groups. wikipedia.orgtandfonline.com The acidity of the protons on the oxazole ring (C2 > C5 > C4) also allows for selective deprotonation and subsequent reaction with electrophiles, providing another route to functionalization. derpharmachemica.com The choice of synthetic route can dictate the substitution pattern on the final oxazole ring. d-nb.info

The 4-chloromethyl group is a highly versatile synthetic handle due to the reactivity of the carbon-chlorine bond, making it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly diversifying the molecular structure.

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, azides, and alkoxides, to generate a library of derivatives with different side chains. For example, reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, while reaction with sodium azide (B81097) provides an entry to azidomethyl compounds, which can be further converted to triazoles or reduced to primary amines. researchgate.net

Table 2: Representative Nucleophilic Substitutions at the 4-Chloromethyl Position

| Nucleophile | Reagent Example | Resulting Side Chain Functional Group |

|---|---|---|

| Amine | Dimethylamine | -CH₂-N(CH₃)₂ (Dimethylaminomethyl) |

| Thiol | Sodium thiomethoxide | -CH₂-S-CH₃ (Methylthiomethyl) |

| Azide | Sodium azide | -CH₂-N₃ (Azidomethyl) |

| Alkoxide | Sodium methoxide | -CH₂-O-CH₃ (Methoxymethyl) |

Combinatorial Chemistry Approaches to Derivative Libraries

Combinatorial chemistry offers a high-throughput strategy for synthesizing large libraries of related compounds for screening purposes. The modular nature of 2-(2-Benzofuranyl)-4-chloromethyloxazole makes it an ideal candidate for such approaches. A library can be constructed by systematically combining a set of diverse building blocks corresponding to each of the three modification points.

A typical combinatorial synthesis could involve:

Pool 1: A diverse set of substituted salicylaldehydes to generate variability in the benzofuran ring.

Pool 2: Reagents to form the oxazole ring.

Pool 3: A diverse set of nucleophiles (amines, thiols, etc.) to react with the chloromethyl group.

By reacting each member of Pool 1 with the necessary reagents to form the core structure, and then splitting the resulting intermediates to react with each member of Pool 3, a large and structurally diverse library can be rapidly assembled. Modern techniques, such as DNA-encoded library (DEL) synthesis, could also be adapted for this scaffold, allowing for the creation of exceptionally large libraries. rsc.org

Solid-Phase Synthesis Techniques for Analog Generation

Solid-phase synthesis provides a powerful method for generating analogs by anchoring the starting material or an intermediate to a polymer resin. This simplifies purification, as excess reagents and by-products can be washed away, driving reactions to completion.

For the synthesis of 2-(2-Benzofuranyl)-4-chloromethyloxazole analogs, several solid-phase strategies are feasible. One approach is to anchor a substituted phenol (B47542) to a resin via a linker. The benzofuran ring can then be constructed on the solid support, followed by the formation of the oxazole moiety and subsequent side-chain modification. researchgate.net Alternatively, a reagent like tosylmethyl isocyanide (TosMIC) can be immobilized on a polymer support (PS-TosMIC). This polymer-supported reagent can then be reacted with a benzofuran-2-carboxaldehyde in the solution phase to form the 5-substituted oxazole ring, demonstrating a strategy where the reagent, rather than the substrate, is on the solid phase. nih.gov Finally, the desired derivative is cleaved from the resin to yield the purified product. This technique is highly amenable to automation and the parallel synthesis of compound libraries.

Advanced Spectroscopic and Structural Elucidation Techniques for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the structural assignment of 2-(2-Benzofuranyl)-4-chloromethyloxazole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the benzofuran (B130515) ring would typically appear in the downfield region, approximately between δ 7.2 and δ 7.8 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton on the benzene (B151609) portion of the benzofuran. The proton on the furan (B31954) part of the benzofuran system would likely resonate as a singlet around δ 7.0-7.4 ppm. The oxazole (B20620) ring has one proton, which is expected to appear as a singlet in the δ 7.5-8.5 ppm range. The most upfield signal would be the methylene protons (-CH₂Cl), anticipated to be a sharp singlet around δ 4.5-5.0 ppm due to the deshielding effect of the adjacent chlorine atom and the oxazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The benzofuran and oxazole ring carbons would dominate the downfield region of the spectrum (δ 110-165 ppm). The carbon atom (C2) of the oxazole ring, bonded to the benzofuran moiety, and the carbon (C2) of the benzofuran ring would be expected at the lower end of this range. The chloromethyl carbon (-CH₂Cl) would be significantly shielded in comparison, with an expected chemical shift in the range of δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(2-Benzofuranyl)-4-chloromethyloxazole

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzofuran Aromatic-CH | 7.20 - 7.80 (multiplets) | 110 - 130 |

| Benzofuran Furan-CH | 7.00 - 7.40 (singlet) | 100 - 115 |

| Benzofuran Quaternary-C | - | 120 - 160 |

| Oxazole-CH | 7.50 - 8.50 (singlet) | 135 - 145 |

| Oxazole Quaternary-C | - | 150 - 165 |

| -CH₂Cl | 4.50 - 5.00 (singlet) | 40 - 50 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-(2-Benzofuranyl)-4-chloromethyloxazole (C₁₂H₈ClNO₂), the calculated exact mass would be confirmed by HRMS, likely using an electrospray ionization (ESI) source to observe the protonated molecule [M+H]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key expected fragmentation pathways for this molecule would include:

Loss of the chloromethyl group: A primary fragmentation would likely be the cleavage of the C-C bond between the oxazole ring and the chloromethyl group, resulting in the loss of a ·CH₂Cl radical or a neutral CH₂Cl fragment.

Cleavage of the heterocyclic rings: Subsequent fragmentation could involve the breakdown of the oxazole and benzofuran rings. Common fragmentations for oxazoles include the loss of CO or HCN. clockss.org Benzofuran rings can undergo complex rearrangements and fissions. nih.govnih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M) and any chlorine-containing fragments, with the ³⁷Cl isotope peak (M+2) being approximately one-third the intensity of the ³⁵Cl peak (M).

Table 2: Predicted HRMS Data for 2-(2-Benzofuranyl)-4-chloromethyloxazole

| Parameter | Value |

| Molecular Formula | C₁₂H₈ClNO₂ |

| Exact Mass (Monoisotopic) | 233.0243 |

| Observed Ion (e.g., [M+H]⁺) | ~234.0316 |

| Key Fragment Ion | [M - CH₂Cl]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(2-Benzofuranyl)-4-chloromethyloxazole would display several characteristic absorption bands.

Aromatic C-H stretching vibrations from the benzofuran ring would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations from both the benzofuran and oxazole aromatic rings are expected in the 1450-1650 cm⁻¹ region. A strong and characteristic band for the C-O-C (ether) stretching of the benzofuran ring would be visible in the 1000-1250 cm⁻¹ range. mdpi.com The C-Cl stretch from the chloromethyl group is expected to show a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹. scribd.comorgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Benzofuran, Oxazole | 3050 - 3150 |

| C=C / C=N Stretch | Aromatic/Heterocyclic Rings | 1450 - 1650 |

| C-O-C Stretch (Asymmetric) | Benzofuran Ether | 1200 - 1250 |

| C-O Stretch | Oxazole Ring | 1000 - 1100 |

| C-Cl Stretch | Alkyl Halide | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of 2-(2-Benzofuranyl)-4-chloromethyloxazole be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as stacking or halogen bonding. This method provides an unambiguous confirmation of the connectivity and stereochemistry of the compound, serving as the ultimate proof of structure. At present, there is no publicly available crystal structure data for this specific compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can rotate plane-polarized light. These methods are essential for determining the absolute configuration of stereocenters.

The molecule 2-(2-Benzofuranyl)-4-chloromethyloxazole is achiral as it does not possess any chiral centers or elements of planar or axial chirality. Therefore, it will not exhibit optical activity. Consequently, chiroptical spectroscopy techniques are not applicable for the stereochemical analysis of this compound.

Theoretical and Computational Chemistry Studies of 2 2 Benzofuranyl 4 Chloromethyloxazole

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Benzofuranyl)-4-chloromethyloxazole, methods like Density Functional Theory (DFT) are employed to determine its electronic structure. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

From these orbital energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions.

Table 1: Hypothetical Reactivity Descriptors for 2-(2-Benzofuranyl)-4-chloromethyloxazole

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed understanding of conformational changes and the influence of the surrounding environment, such as a solvent.

For 2-(2-Benzofuranyl)-4-chloromethyloxazole, MD simulations can reveal the preferred conformations of the molecule in different solvents. The benzofuran (B130515) and oxazole (B20620) rings are connected by a single bond, allowing for rotational freedom. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers.

Furthermore, these simulations can elucidate the specific interactions between the solute and solvent molecules. This is particularly important for understanding how the solvent might influence the molecule's reactivity and spectroscopic properties. For instance, the formation of hydrogen bonds or other non-covalent interactions can be observed and quantified.

Molecular Docking Studies for Elucidating Potential Interaction Modes with General Chemical Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of 2-(2-Benzofuranyl)-4-chloromethyloxazole, docking studies can be employed to explore its potential interactions with various chemical scaffolds, which could represent the active sites of enzymes or other biological targets.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The results of docking simulations are often expressed as a binding affinity or docking score, which provides an estimate of the strength of the interaction. By docking 2-(2-Benzofuranyl)-4-chloromethyloxazole against a library of chemical scaffolds, it is possible to identify potential binding partners and formulate hypotheses about its mode of action.

Table 2: Hypothetical Molecular Docking Results for 2-(2-Benzofuranyl)-4-chloromethyloxazole with Various Scaffolds

| Scaffold | Binding Affinity (kcal/mol) | Key Interactions |

| Amide | -5.2 | Hydrogen bond with oxazole nitrogen |

| Phenyl | -4.8 | π-π stacking with benzofuran ring |

| Carboxylate | -6.1 | Electrostatic interaction with chloromethyl group |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of a molecule, which can be invaluable for its characterization. For 2-(2-Benzofuranyl)-4-chloromethyloxazole, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

The prediction of NMR chemical shifts is typically performed using DFT calculations. nih.gov By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. github.io These predictions can aid in the assignment of experimental spectra and the structural elucidation of the molecule.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. These calculations can provide information about the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions. For 2-(2-Benzofuranyl)-4-chloromethyloxazole, these methods can be used to study its synthesis and potential reactions. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products.

A key aspect of this analysis is the location of transition states, which are the high-energy structures that connect reactants and products. By calculating the energy of the transition state, it is possible to determine the activation energy of the reaction, which is a crucial factor in determining the reaction rate. This type of analysis can provide valuable insights into the feasibility of a proposed reaction and can aid in the optimization of reaction conditions. For instance, the synthesis of related benzofuran pyrazole scaffolds has been investigated through computational analysis of the reaction pathway. researchgate.net

Mechanistic Investigations of Reactions Involving 2 2 Benzofuranyl 4 Chloromethyloxazole

Elucidation of Specific Reaction Mechanisms and Identification of Key Intermediates

There is no available literature that elucidates specific reaction mechanisms for 2-(2-Benzofuranyl)-4-chloromethyloxazole. Consequently, no key intermediates for reactions involving this compound have been identified or characterized.

Kinetic and Thermodynamic Studies of Chemical Transformations

No kinetic or thermodynamic data for chemical transformations of 2-(2-Benzofuranyl)-4-chloromethyloxazole has been reported in the scientific literature. This includes a lack of information on reaction rates, activation energies, or equilibrium constants for any of its potential reactions.

Applications of 2 2 Benzofuranyl 4 Chloromethyloxazole in Organic Synthesis

Role as a Key Synthetic Intermediate for the Assembly of Complex Molecular Architectures

The structure of 2-(2-Benzofuranyl)-4-chloromethyloxazole combines three key features that make it a valuable building block in organic synthesis. The benzofuran (B130515) nucleus is a common motif in many biologically active natural products and synthetic compounds. scienceopen.comrsc.orgnih.govnih.govnih.gov The oxazole (B20620) ring is another important heterocycle found in numerous natural products with diverse pharmacological activities. nih.gov Finally, the chloromethyl group at the 4-position of the oxazole is a reactive electrophilic site, allowing for the introduction of various nucleophiles and the extension of the molecular framework.

This combination allows for the strategic assembly of complex molecular architectures. The benzofuran portion can be pre-functionalized to introduce desired substituents, and the oxazole ring can act as a rigid linker or a pharmacophore itself. The primary utility of the chloromethyl group is in nucleophilic substitution reactions. For example, it can react with amines, alcohols, thiols, and carbanions to append new functionalities or to link the benzofuranyl-oxazole core to other molecular fragments. This versatility makes it a potential starting material for the synthesis of libraries of compounds for drug discovery and other applications.

Use in Heterocycle Annulation and Fusion Reactions

The reactive chloromethyl group on the oxazole ring of 2-(2-Benzofuranyl)-4-chloromethyloxazole can be a key participant in annulation and fusion reactions to construct new heterocyclic rings. Annulation reactions involve the formation of a new ring onto an existing one. In this context, the chloromethyl group can act as an electrophile in intramolecular or intermolecular cyclization reactions.

For instance, if a nucleophilic group is present elsewhere on the benzofuran ring or on a substituent attached to it, an intramolecular reaction with the chloromethyl group could lead to the formation of a fused polycyclic system. Intermolecularly, it could react with a bifunctional nucleophile to build a new heterocyclic ring. While specific examples involving this exact compound are not readily found, the general reactivity pattern of 4-(chloromethyl)oxazoles supports this potential application. researchgate.net

Employed in the Construction of Macrocyclic or Polycyclic Structures

Macrocycles and polycyclic structures are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. scienceopen.com The bifunctional nature of 2-(2-Benzofuranyl)-4-chloromethyloxazole, with potential reaction sites on both the benzofuran and the chloromethyl-oxazole moieties, makes it a candidate for the synthesis of such complex structures.

For the construction of macrocycles, the chloromethyl group can be used to link the benzofuranyl-oxazole unit to another part of a precursor molecule in a ring-closing reaction. For example, a long chain bearing a nucleophile at one end could be attached to the benzofuran ring, and the nucleophile could then react with the chloromethyl group to form a large ring. The synthesis of novel macrocyclic benzofuran compounds has been noted for its potential in developing antiviral agents. rsc.orgnih.gov

Similarly, for polycyclic structures, the benzofuran ring itself can participate in cycloaddition reactions, or further functionalization of the benzofuran or oxazole rings could provide handles for subsequent cyclizations, leading to intricate three-dimensional architectures. The construction of complex polycyclic benzofuran compounds is an area of active research. scienceopen.comrsc.orgnih.gov

Precursor for Advanced Functional Materials and Molecular Probes

Benzofuran and oxazole derivatives are known to possess interesting photophysical properties, making them attractive components for functional materials and molecular probes. nih.govmdpi.com The extended π-system of the 2-(2-benzofuranyl)oxazole core suggests that it could be a useful chromophore.

By reacting the chloromethyl group with specific functional moieties, this core structure could be incorporated into larger systems with tailored properties. For instance, attaching moieties that can participate in energy transfer or electron transfer processes could lead to the development of fluorescent probes for biological imaging or sensors for specific analytes. The chloromethyl group provides a convenient point of attachment for targeting ligands, solubilizing groups, or other reporter groups, allowing for the fine-tuning of the properties of the final molecule for specific applications in materials science or as molecular probes. nih.govresearchgate.net

Structure Reactivity and Structure Interaction Relationship Srir/sir Studies of 2 2 Benzofuranyl 4 Chloromethyloxazole Derivatives

Methodological Frameworks for SRIR/SIR Analysis

The analysis of Structure-Reactivity and Structure-Interaction Relationships (SRIR/SIR) for compounds like 2-(2-Benzofuranyl)-4-chloromethyloxazole typically employs a combination of computational and experimental techniques. These frameworks are designed to predict and rationalize the chemical and biological behavior of molecules based on their three-dimensional structures.

Computational Approaches:

Molecular Docking: This method is widely used to predict the binding orientation and affinity of a small molecule to a larger target, such as an enzyme or receptor. For benzofuran (B130515) and benzoxazole derivatives, molecular docking has been utilized to understand their interactions with biological targets like acetylcholinesterase, butyrylcholinesterase, and COX-2 enzymes nih.govnih.gov. These studies help in elucidating the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on 2-(2-Benzofuranyl)-4-chloromethyloxazole are not available, the principles can be applied by considering descriptors such as hydrophobicity, electronic effects, and steric parameters of various substituents on the benzofuran or a hypothetical phenyl ring replacing it.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). This information is valuable for predicting the reactivity of different sites within the molecule.

Experimental Techniques:

Synthesis and In Vitro Assays: The synthesis of a series of derivatives with systematic structural modifications is a cornerstone of SRIR/SIR studies. These compounds are then subjected to in vitro assays to measure their chemical reactivity or biological activity. For instance, the antimicrobial or anticancer activity of various benzofuran and benzoxazole derivatives has been evaluated to establish clear structure-activity relationships nih.govnih.gov.

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule, which is invaluable for understanding its conformational preferences and how it interacts with other molecules.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the conformation of molecules in solution and can be used to study their interactions with other molecules.

Correlating Structural Features with Observed Chemical Reactivity

The chemical reactivity of 2-(2-Benzofuranyl)-4-chloromethyloxazole is primarily dictated by the interplay of its three key structural components: the benzofuran system, the oxazole (B20620) ring, and the chloromethyl group.

The chloromethyl group at the 4-position of the oxazole ring is the most reactive site for nucleophilic substitution reactions. Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles have demonstrated that these compounds are effective and reactive scaffolds for synthetic modifications nih.govnih.gov. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides nih.govnih.gov. The reactivity of this group is further enhanced by the electron-withdrawing nature of the adjacent oxazole ring. The 2-bromomethyl analogue is even more reactive and is useful in C-alkylation reactions nih.govnih.gov.

The oxazole ring is a relatively stable aromatic heterocycle. However, the acidity of its ring protons can be influenced by the substituents. The order of acidity for oxazole protons is generally C2 > C5 > C4 semanticscholar.org. In the case of 2-(2-Benzofuranyl)-4-chloromethyloxazole, the C5 proton would be the most acidic on the oxazole ring itself. The oxazole ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene semanticscholar.org.

A summary of the expected reactivity at different sites of the molecule is presented in the table below.

| Molecular Feature | Expected Chemical Reactivity | Rationale |

| 4-Chloromethyl group | High reactivity towards nucleophilic substitution | Good leaving group (Cl-) and adjacent electron-withdrawing oxazole ring. |

| Oxazole Ring | Generally stable, can undergo cycloaddition | Aromatic character; can act as a diene in Diels-Alder reactions. |

| Benzofuran Ring | Susceptible to electrophilic substitution | Fused aromatic system with electron-rich furan (B31954) ring. |

Impact of Substituent Effects on Molecular Interaction Profiles (e.g., binding to general scaffolds or enzymes in a chemical context)

Substituents on the benzofuran ring of 2-(2-Benzofuranyl)-4-chloromethyloxazole would be expected to have a significant impact on its molecular interaction profile, which in turn would affect its biological activity. Structure-activity relationship (SAR) studies of various benzofuran and benzoxazole derivatives have provided valuable insights into these effects nih.govnih.gov.

Electronic Effects:

Electron-donating groups (EDGs) such as methoxy (-OCH3) or methyl (-CH3) on the benzofuran ring can increase the electron density of the aromatic system. This can enhance π-π stacking interactions with aromatic residues in a protein binding pocket. In some cases, methoxy groups have been shown to improve the anticancer activity of benzofuran derivatives semanticscholar.org.

Electron-withdrawing groups (EWGs) like nitro (-NO2) or halogen atoms (-Cl, -F) can decrease the electron density. Halogen substituents can also participate in halogen bonding, which is an increasingly recognized non-covalent interaction in drug design. The presence of ortho-hydroxy groups on related benzoxazole derivatives has been shown to improve anticancer activity nih.gov.

Steric Effects: The size and position of substituents can influence the ability of the molecule to fit into a binding site. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger group may be necessary to fill a hydrophobic pocket within the receptor.

The following table summarizes the general effects of substituents on the biological activity of related benzofuran and oxazole compounds, which can be extrapolated to 2-(2-Benzofuranyl)-4-chloromethyloxazole.

| Substituent Type | Position on Benzofuran Ring | General Impact on Biological Activity (from related compounds) |

| Methoxy (-OCH3) | Varies | Often enhances anticancer and antimicrobial activity. |

| Halogen (-Cl, -F, -Br) | Varies | Can increase or decrease activity depending on the specific target and position. |

| Hydroxy (-OH) | Varies | Can act as a hydrogen bond donor, potentially increasing binding affinity. |

| Alkyl (-CH3, -C2H5) | Varies | Can enhance hydrophobic interactions. |

Conformational Influences on Interaction Specificity

The three-dimensional conformation of 2-(2-Benzofuranyl)-4-chloromethyloxazole is a critical determinant of its interaction specificity. The molecule is not completely rigid, and rotation is possible around the single bond connecting the benzofuran and oxazole rings. The preferred conformation will be the one that minimizes steric hindrance between the two ring systems.

Future Directions and Emerging Research Avenues for 2 2 Benzofuranyl 4 Chloromethyloxazole Chemistry

Exploration of Novel, Sustainable Synthetic Methodologies

The future synthesis of 2-(2-Benzofuranyl)-4-chloromethyloxazole and its analogs will undoubtedly be shaped by the principles of green chemistry, moving away from traditional methods that often involve harsh conditions and hazardous reagents.

Microwave-Assisted Organic Synthesis (MAOS): This technique offers a promising alternative for the rapid and efficient construction of the benzofuran-oxazole core. By utilizing microwave irradiation, reaction times can be significantly reduced, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govnsf.govbeilstein-journals.orgnih.gov The one-pot, multi-component synthesis of substituted benzofurans under microwave conditions serves as a blueprint for developing a sustainable route to 2-(2-Benzofuranyl)-4-chloromethyloxazole. nih.govnsf.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for the formation of C-C and C-heteroatom bonds. researchgate.netresearchgate.netresearchgate.net The application of this technology could enable the synthesis of the oxazole (B20620) ring under mild conditions, potentially from readily available precursors, thereby minimizing energy consumption and the use of toxic reagents. researchgate.netresearchgate.net

Catalytic C-H Activation: Direct C-H functionalization is a highly atom-economical approach for the synthesis and derivatization of heterocyclic compounds. researchgate.netresearchgate.netnih.govnih.govmdpi.comrsc.org Future research could focus on developing catalytic systems, perhaps employing earth-abundant metals like iron, to directly couple pre-functionalized benzofurans and oxazoles, or to construct the core scaffold through a cascade of C-H activation steps. researchgate.net

| Synthetic Methodology | Potential Advantages for 2-(2-Benzofuranyl)-4-chloromethyloxazole Synthesis | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, minimized side products. nih.govnsf.gov | Optimization of one-pot procedures for the assembly of the benzofuran-oxazole scaffold. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source, high functional group tolerance. researchgate.netresearchgate.net | Development of photocatalytic cycles for the key bond-forming steps in the synthesis. |

| Catalytic C-H Activation | High atom economy, reduced pre-functionalization steps, potential for late-stage modification. researchgate.netnih.govmdpi.com | Discovery of selective and efficient catalysts for the direct coupling of benzofuran (B130515) and oxazole precursors. |

Development of Advanced Functional Derivatives for Specific Chemical Applications

The chloromethyl group at the 4-position of the oxazole ring serves as a versatile chemical handle for the synthesis of a wide range of functional derivatives with tailored properties. nih.govresearchgate.net

Derivatives for Medicinal Chemistry: The benzofuran-oxazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgchemisgroup.usnih.govnih.govbohrium.comscienceopen.comresearchgate.netnih.govnih.govtaylorandfrancis.com The chloromethyl group can be readily displaced by various nucleophiles to introduce amines, thiols, and other functionalities, enabling the creation of libraries of compounds for high-throughput screening against various biological targets. nih.govresearchgate.net For instance, the introduction of specific amino or heterocyclic moieties could lead to potent kinase inhibitors or agents targeting microbial enzymes. nih.govnih.gov

Fluorescent Probes and Chemosensors: Benzofuran- and oxazole-containing compounds often exhibit interesting photophysical properties. chemisgroup.usresearchgate.netchemisgroup.usnih.govmdpi.comnih.govrsc.orgresearchgate.net By conjugating the 2-(2-Benzofuranyl)-4-chloromethyloxazole core with specific recognition motifs, it is possible to design novel fluorescent probes for the selective detection of metal ions, anions, or biologically important molecules. researchgate.netchemisgroup.usnih.govnih.govrsc.orgresearchgate.net The benzofuran-oxazole scaffold can act as a fluorophore, with its emission properties being modulated by the binding of the target analyte to the recognition unit introduced via the chloromethyl linker.

Materials for Organic Electronics: The rigid, planar structure of the benzofuran-oxazole system suggests its potential utility in the development of organic semiconductor materials. alfa-chemistry.comnih.gov Derivatives with extended π-conjugation, synthesized through cross-coupling reactions at the chloromethyl position or other sites on the aromatic rings, could be investigated for their charge transport properties in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.comnih.gov

| Application Area | Rationale for 2-(2-Benzofuranyl)-4-chloromethyloxazole Derivatives | Example Derivative Classes |

| Medicinal Chemistry | Benzofuran-oxazole as a privileged scaffold with diverse biological activities. rsc.orgnih.govbohrium.com | Amine and thiol adducts, heterocyclic conjugates. nih.govresearchgate.net |

| Fluorescent Probes | Potential for fluorescence modulation upon analyte binding. researchgate.netchemisgroup.usnih.gov | Crown ether conjugates for metal ion sensing, peptide conjugates for biomolecule detection. |

| Organic Electronics | Rigid, planar structure conducive to π-stacking and charge transport. alfa-chemistry.comnih.gov | Extended π-conjugated systems via Suzuki or Sonogashira coupling. |

Integration with Emerging Chemical Technologies and Automation in Synthesis

The synthesis and derivatization of 2-(2-Benzofuranyl)-4-chloromethyloxazole can be significantly accelerated and optimized through the adoption of modern chemical technologies.

Automated Flow Synthesis: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. nih.govalfa-chemistry.comresearchgate.netnih.gov An automated flow synthesis platform could be developed for the multi-step synthesis of 2-(2-Benzofuranyl)-4-chloromethyloxazole and its subsequent derivatization. nih.govalfa-chemistry.com This would enable the rapid generation of a library of analogs for screening purposes, with real-time reaction monitoring and optimization. researchgate.net

High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) for the synthesis of the core scaffold and its derivatives. This approach would significantly accelerate the discovery of optimal synthetic routes and facilitate the exploration of a broader chemical space.

Interdisciplinary Research Perspectives in Chemical Science

The unique structural features of 2-(2-Benzofuranyl)-4-chloromethyloxazole position it at the intersection of several scientific disciplines, offering exciting opportunities for collaborative research.

Chemical Biology: Functionalized derivatives of 2-(2-Benzofuranyl)-4-chloromethyloxazole could be designed as chemical probes to study biological processes. For example, by attaching a photoaffinity label or a biotin (B1667282) tag, these molecules could be used to identify and isolate protein targets in complex biological systems. The inherent fluorescence of some derivatives could also be exploited for cellular imaging applications.

Materials Science: In addition to organic electronics, benzofuran-oxazole derivatives could find applications in other areas of materials science. For instance, their incorporation into polymers could lead to materials with novel optical or thermal properties. The potential for these molecules to self-assemble into well-ordered structures could also be explored for applications in nanotechnology.

Computational Chemistry: Theoretical calculations can play a crucial role in guiding the future development of 2-(2-Benzofuranyl)-4-chloromethyloxazole chemistry. Density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the molecule, aiding in the design of selective functionalization strategies. Molecular modeling and docking studies can help in the rational design of derivatives with high affinity and selectivity for specific biological targets. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(2-Benzofuranyl)-4-chloromethyloxazole, considering functional group compatibility and yield?

Methodological Answer: The synthesis can be adapted from analogous benzofuran-oxazole derivatives. Key steps include:

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling to attach the benzofuran moiety to the oxazole core, as demonstrated for related benzofuran-imidazoline systems .

- Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution under controlled conditions (e.g., using chloromethyl methyl ether in anhydrous dichloromethane at 0–5°C) .

- Yield Optimization : Typical yields for similar reactions range from 87% to 99%, depending on purification methods (e.g., column chromatography or recrystallization) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Vibrational Spectroscopy : IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600 cm, benzofuran C-O-C asymmetric stretch at ~1250 cm) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, as shown for benzofuran-chromenone derivatives .

- UV-Vis : Monitor electronic transitions (e.g., π→π* in benzofuran at ~280 nm) to assess conjugation effects .

Advanced Research Questions

Q. How can researchers design experiments to assess the neuroprotective potential of this compound in neurodegenerative models?

Methodological Answer:

- In Vitro Models :

- In Vivo Models :

- Alzheimer’s Disease (AD) : Inject Aβ into rat hippocampal CA1 regions. Administer the compound intraperitoneally (e.g., 2.5–10 mg/kg) and evaluate cognitive deficits via Morris water maze .

- Ischemic Stroke : Induce middle cerebral artery occlusion (MCAO) in rats. Assess blood-brain barrier (BBB) integrity via Evans Blue extravasation and tight junction protein expression (e.g., ZO-1) .

Q. What strategies are recommended for resolving contradictions in pharmacological data across different experimental models?

Methodological Answer:

- Mechanistic Validation :

- Use RNA-seq or proteomics to identify differential pathway activation (e.g., NF-κB vs. Nrf2) in conflicting models .

- Dose-Response Studies : Test a broader concentration range (e.g., 0.1–100 µM in vitro; 1–50 mg/kg in vivo) to clarify biphasic effects .

- Model Cross-Validation : Replicate findings in complementary models (e.g., transgenic AD mice vs. Aβ-injected rats) to isolate compound-specific effects .

Q. What in vitro and in vivo models are appropriate for studying the compound's mechanism of action on oxidative stress and inflammation?

Methodological Answer:

- Oxidative Stress :

- In Vitro : Measure ROS levels in BV2 microglia using DCFH-DA fluorescence. Validate with SOD and GPx activity assays .

- In Vivo : Quantify lipid peroxidation (MDA levels) and glutathione (GSH) in brain homogenates from MCAO rats .

- Inflammation :

- Cytokine Profiling : Use ELISA to assess TNF-α, IL-6, and IL-1β in serum or tissue lysates .

- NF-κB Pathway : Perform Western blotting for IκBα degradation and p65 nuclear translocation in LPS-stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products